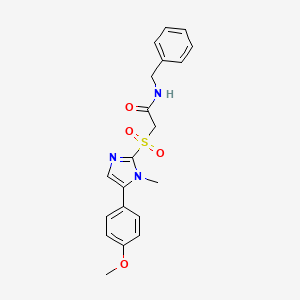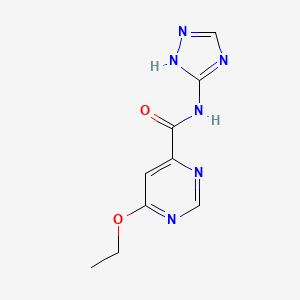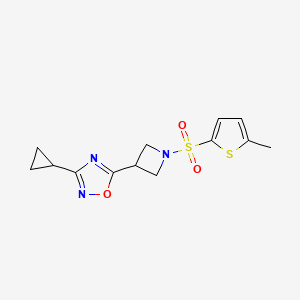
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies due to its high selectivity and potency against EGFR-mutant NSCLC cells.
Mechanism of Action
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide works by irreversibly binding to the ATP-binding site of mutated EGFR, inhibiting its activity and downstream signaling pathways. This leads to cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells, while sparing normal cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to significantly inhibit tumor growth and improve survival in EGFR-mutant NSCLC mouse models. In clinical trials, this compound has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutant NSCLC.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide in lab experiments is its high selectivity and potency against EGFR-mutant cells, which allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is the potential for acquired resistance to develop over time, which may limit its long-term efficacy.
Future Directions
For research on N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide include investigating its potential in combination with other targeted therapies or immunotherapies, exploring its efficacy in other EGFR-mutant cancers, and identifying biomarkers to predict response to treatment. Additionally, further studies are needed to understand the mechanisms of acquired resistance and develop strategies to overcome it.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide involves the reaction of 4-bromo-N-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide with 4-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction with sodium azide and copper sulfate to form the final product.
Scientific Research Applications
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for EGFR-mutant NSCLC. Its high selectivity and potency against EGFR-mutant cells make it an attractive candidate for targeted therapy in this patient population.
properties
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBNENDHHRWMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)





![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)



![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)